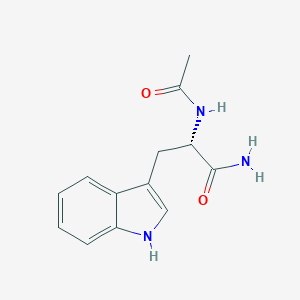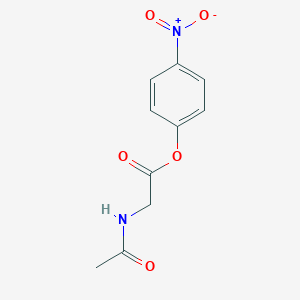
Ac-Asp-pNA
概要
説明
N-Acetyl-Aspartyl-p-Nitroanilide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of caspases, particularly caspase-3 and caspase-7. These enzymes play a crucial role in the process of apoptosis, or programmed cell death, which is essential for maintaining cellular homeostasis and development. The compound is characterized by its ability to release a chromogenic p-nitroaniline moiety upon cleavage by caspases, making it a valuable tool in research and diagnostic applications.
生化学分析
Biochemical Properties
Ac-Asp-pNA interacts with caspase-3, a cysteine protease that mediates cell death and inflammation . The interaction between this compound and caspase-3 is a critical part of the apoptosis process, where caspase-3 cleaves this compound to release pNA .
Cellular Effects
The hydrolysis of this compound by caspase-3 influences cell function by mediating apoptosis, a process of programmed cell death . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism, leading to characteristic apoptotic nuclear changes .
Molecular Mechanism
The mechanism of action of this compound involves its cleavage by caspase-3. This enzyme recognizes a 4–5 amino acid sequence on the substrate, with an aspartic acid residue at the P4 position as a critical requirement . The cleavage of this compound by caspase-3 leads to the release of pNA, which can be quantified using a spectrophotometer or a microtiter plate reader at 405 nm .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can be observed through changes in cellular function. The stability and degradation of this compound, as well as its long-term effects on cellular function, can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the threshold effects, as well as any toxic or adverse effects at high doses, can be observed .
Metabolic Pathways
This compound is involved in the apoptosis pathway, where it interacts with caspase-3 . This interaction can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-Aspartyl-p-Nitroanilide typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents such as PyBOP to facilitate peptide bond formation .
Industrial Production Methods: For large-scale production, solution-phase peptide synthesis is often preferred due to its scalability and cost-effectiveness. This method involves iterative coupling and deprotection steps, allowing for the synthesis of gram quantities of the peptide .
化学反応の分析
Types of Reactions: N-Acetyl-Aspartyl-p-Nitroanilide primarily undergoes hydrolysis reactions catalyzed by caspases. The cleavage of the peptide bond between aspartic acid and p-nitroaniline releases the chromogenic p-nitroaniline moiety, which can be quantitatively measured .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include caspase enzymes and buffers containing HEPES, CHAPS, and DTT .
Major Products Formed: The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for spectrophotometric detection .
科学的研究の応用
N-Acetyl-Aspartyl-p-Nitroanilide is widely used in scientific research to study apoptosis and caspase activity. Its applications include:
Biochemistry: Used in assays to measure caspase activity and investigate the mechanisms of apoptosis.
Cell Biology: Employed in cell-based assays to monitor caspase activation and apoptosis in various cell types.
Medicine: Utilized in drug discovery and development to screen for potential apoptosis-modulating agents.
Industry: Applied in the development of diagnostic kits for detecting caspase activity in clinical samples.
作用機序
N-Acetyl-Aspartyl-p-Nitroanilide exerts its effects by serving as a substrate for caspases. Upon cleavage by caspase-3 or caspase-7, the peptide releases p-nitroaniline, which can be detected spectrophotometrically. This cleavage event is indicative of caspase activity and, by extension, apoptosis. The molecular targets of this compound are the active sites of caspase enzymes, where the peptide bond between aspartic acid and p-nitroaniline is hydrolyzed .
類似化合物との比較
N-Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide (Ac-DEVD-pNA): Another caspase substrate with a similar mechanism of action but different peptide sequence.
N-Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-Nitroanilide (Ac-IETD-pNA): A substrate for caspase-8, used to study different apoptotic pathways.
Uniqueness: N-Acetyl-Aspartyl-p-Nitroanilide is unique in its specificity for caspase-3 and caspase-7, making it particularly useful for studying the intrinsic pathway of apoptosis. Its chromogenic properties also provide a straightforward and quantitative method for detecting caspase activity .
特性
IUPAC Name |
(3S)-3-acetamido-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-7(16)13-10(6-11(17)18)12(19)14-8-2-4-9(5-3-8)15(20)21/h2-5,10H,6H2,1H3,(H,13,16)(H,14,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAFZGHQNCYTDG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428592 | |
| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41149-01-3 | |
| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















